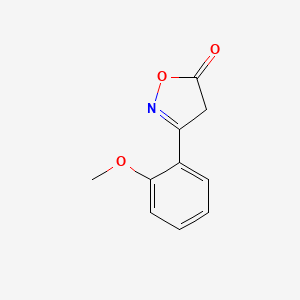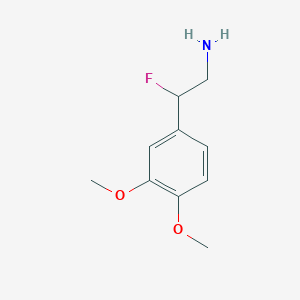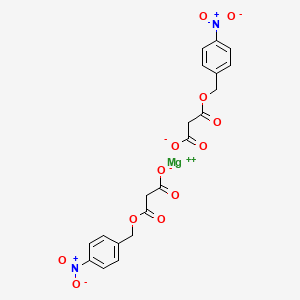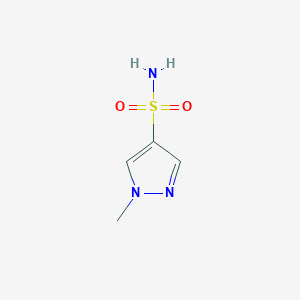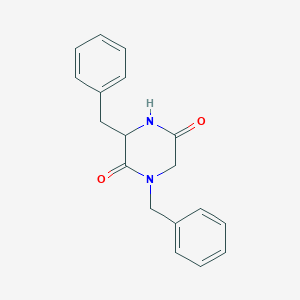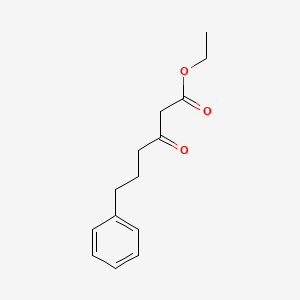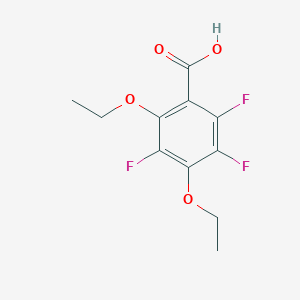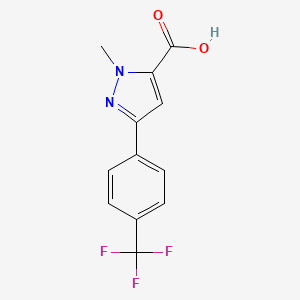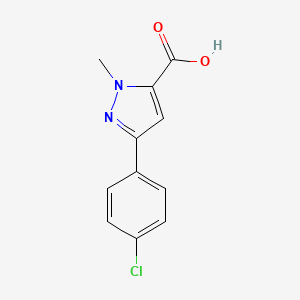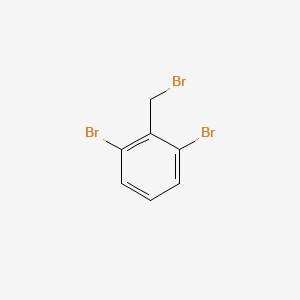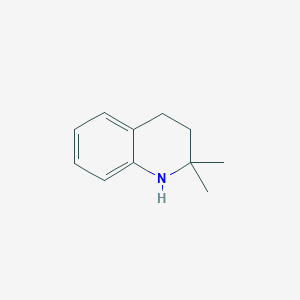
2,2-二甲基-1,2,3,4-四氢喹啉
概述
描述
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
科学研究应用
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
安全和危害
未来方向
The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The reaction conditions often include heating the mixture to around 100°C.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through crystallization or distillation.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the aromatic ring.
作用机制
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the two methyl groups at the 2-position.
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a different heterocyclic system.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the 1-position instead of the 2-position.
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with molecular targets compared to similar compounds.
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVRDLFDNAGZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542207 | |
| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20364-30-1 | |
| Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones, and what challenges are associated with them?
A1: [] Researchers have explored several synthetic pathways for 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones. These include:
Q2: How can the structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline be modified to influence its photophysical properties, and what potential advantages do these modifications offer?
A2: [] Researchers successfully synthesized "reduced" coumarin dyes incorporating an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. These dyes, emitting in the blue, green, and red regions, were compared to their 1,2-dihydroquinoline analogs. Results showed that the "reduced coumarins" demonstrated enhanced photostability and brightness compared to their counterparts. This finding highlights the impact of structural modifications on the photophysical properties of this class of compounds, paving the way for their potential use in fluorescence microscopy and other applications demanding high photostability.
Q3: Can N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines be used as a precursor for the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, and what factors influence the reaction outcome?
A3: [] Yes, N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, synthesized through the dilithation of N-tert-butoxycarbonylanilines and subsequent reaction with 4-bromo-2-methyl-2-butene, can be utilized as precursors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
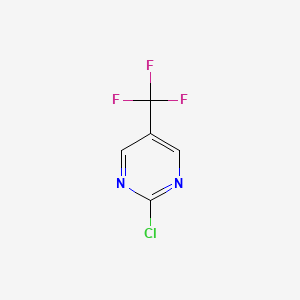
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
